molecular formula C15H12N6 B2534729 1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole CAS No. 178904-74-0

1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole

Cat. No.: B2534729
CAS No.: 178904-74-0
M. Wt: 276.303
InChI Key: JJDJOKAWSCSPBD-UHFFFAOYSA-N
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Description

1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

The synthesis of 1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its efficiency and high yield. The reaction involves the use of an azide and an alkyne, which, in the presence of a copper catalyst, form the triazole ring . Industrial production methods may involve scaling up this reaction under controlled conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer’s disease . The compound’s triazole ring allows it to form hydrogen bonds and other interactions with the target enzyme, enhancing its inhibitory effects .

Comparison with Similar Compounds

1-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]-1H-1,2,3-benzotriazole can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its dual triazole-benzotriazole structure, which provides a versatile platform for various chemical modifications and applications .

Properties

IUPAC Name

1-[(4-phenyltriazol-1-yl)methyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6/c1-2-6-12(7-3-1)14-10-20(18-17-14)11-21-15-9-5-4-8-13(15)16-19-21/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDJOKAWSCSPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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